molecular formula C8H10N2O2 B1317238 5-Methyl-pyridazine-4-carboxylic acid ethyl ester CAS No. 92929-53-8

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

Cat. No.: B1317238
CAS No.: 92929-53-8
M. Wt: 166.18 g/mol
InChI Key: IXOIGNZETIAWGN-UHFFFAOYSA-N
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Description

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Scientific Research Applications

Chemistry: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it a valuable component in various formulations.

Biochemical Analysis

Biochemical Properties

5-Methyl-pyridazine-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its unique structure. The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties enable this compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can form hydrogen bonds with amino acid residues in enzyme active sites, thereby influencing enzyme activity and stability. Additionally, its high dipole moment allows it to participate in π-π stacking interactions, which are crucial for molecular recognition processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules . Furthermore, this compound can impact cell proliferation, differentiation, and apoptosis, depending on the cellular context and concentration used.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death, tissue damage, and systemic toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function . For example, binding to transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester typically involves the esterification of 5-Methyl-pyridazine-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-Methyl-pyridazine-4-carboxylic acid+EthanolH2SO45-Methyl-pyridazine-4-carboxylic acid ethyl ester+Water\text{5-Methyl-pyridazine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 5-Methyl-pyridazine-4-carboxylic acid+EthanolH2​SO4​​5-Methyl-pyridazine-4-carboxylic acid ethyl ester+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products:

    Oxidation: 5-Methyl-pyridazine-4-carboxylic acid.

    Reduction: 5-Methyl-pyridazine-4-methanol.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Comparison with Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the ester group.

    Pyridazinone: A derivative with a carbonyl group at the 3-position.

    Pyridazine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the 3-position.

Uniqueness: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is unique due to the presence of both a methyl group and an ester group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-methylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOIGNZETIAWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532845
Record name Ethyl 5-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92929-53-8
Record name Ethyl 5-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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